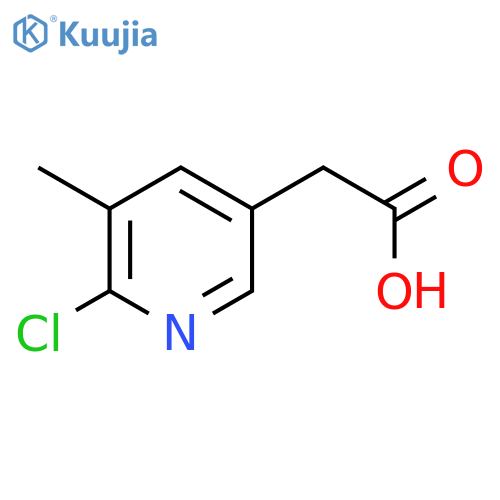Cas no 1000546-06-4 (2-(6-chloro-5-methylpyridin-3-yl)acetic acid)

1000546-06-4 structure
商品名:2-(6-chloro-5-methylpyridin-3-yl)acetic acid
CAS番号:1000546-06-4
MF:C8H8ClNO2
メガワット:185.607621192932
MDL:MFCD09925187
CID:2083384
PubChem ID:55267357
2-(6-chloro-5-methylpyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-5-METHYL-3-PYRIDINEACETIC ACID
- 2-(6-chloro-5-methylpyridin-3-yl)acetic acid
- 2-(6-chloro-5-methylpyridin-3-yl)aceticacid
- SCHEMBL12302582
- HS-3177
- (6-chloro-5-methylpyridin-3-yl)acetic acid
- AKOS006313154
- BLMQSKNWZLCAEW-UHFFFAOYSA-N
- EN300-1967051
- DB-197207
- 1000546-06-4
-
- MDL: MFCD09925187
- インチ: InChI=1S/C8H8ClNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12)
- InChIKey: BLMQSKNWZLCAEW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CN=C1Cl)CC(=O)O
計算された属性
- せいみつぶんしりょう: 185.024356g/mol
- どういたいしつりょう: 185.024356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 185.61g/mol
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.2Ų
2-(6-chloro-5-methylpyridin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009940-250mg |
2-Chloro-3-methylpyridine-5-acetic acid |
1000546-06-4 | 95% | 250mg |
$999.60 | 2023-09-04 | |
| Enamine | EN300-1967051-2.5g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1967051-1g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 1g |
$1142.0 | 2023-09-16 | ||
| 1PlusChem | 1P023P96-100mg |
2-(6-CHLORO-5-METHYLPYRIDIN-3-YL)ACETIC ACID |
1000546-06-4 | 97% | 100mg |
$224.00 | 2023-12-27 | |
| 1PlusChem | 1P023P96-250mg |
2-(6-CHLORO-5-METHYLPYRIDIN-3-YL)ACETIC ACID |
1000546-06-4 | 97% | 250mg |
$379.00 | 2023-12-27 | |
| Enamine | EN300-1967051-0.25g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1967051-0.05g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1967051-0.5g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1967051-10.0g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1967051-10g |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid |
1000546-06-4 | 10g |
$4914.0 | 2023-09-16 |
2-(6-chloro-5-methylpyridin-3-yl)acetic acid 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1000546-06-4 (2-(6-chloro-5-methylpyridin-3-yl)acetic acid) 関連製品
- 179343-63-6(1H-Indole-3-aceticacid, 4-ethyl-)
- 39998-25-9(Methyl 2-(pyridin-3-yl)acetate)
- 87-51-4(3-Indoleacetic acid)
- 39931-77-6(Ethyl 2-(pyridin-3-yl)acetate)
- 3724-19-4(3-(3-Pyridyl)propionic Acid)
- 5622-34-4(2-(Quinolin-6-YL)acetic acid)
- 191675-19-1(1H-Indole-3-aceticacid, 4-(1-methylethyl)-)
- 129483-51-8(3-(4-methylpyridin-3-yl)propanoic acid)
- 501-81-5(3-Pyridineacetic acid)
- 28356-58-3(2-(Pyridin-4-yl)acetic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
